![molecular formula C72H46 B12623412 9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene) CAS No. 919791-86-9](/img/structure/B12623412.png)
9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its high thermal stability and blue emission with a high quantum yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out in the presence of palladium catalysts and base under inert conditions. The starting materials usually include anthracene derivatives and aryl halides. The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a blue-emitting material in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of optoelectronic devices and solar energy harvesting technologies.
Mecanismo De Acción
The mechanism of action of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) involves its ability to absorb and emit light. The compound’s photophysical properties are attributed to its conjugated structure, which allows for efficient energy transfer. In OLEDs, the compound acts as an emitter, releasing photons when excited by an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its use in blue OLEDs and chemiluminescence.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission.
9-(4-Phenylethynyl)anthracene: Used in photophysical studies and as a blue-emitting material.
Uniqueness
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) stands out due to its unique structure, which provides enhanced thermal stability and higher quantum yield compared to other anthracene derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
Propiedades
Número CAS |
919791-86-9 |
|---|---|
Fórmula molecular |
C72H46 |
Peso molecular |
911.1 g/mol |
Nombre IUPAC |
9-[3-[3,5-bis(10-phenylanthracen-9-yl)phenyl]phenyl]-10-phenylanthracene |
InChI |
InChI=1S/C72H46/c1-4-23-47(24-5-1)67-55-31-10-16-37-61(55)70(62-38-17-11-32-56(62)67)51-30-22-29-50(43-51)52-44-53(71-63-39-18-12-33-57(63)68(48-25-6-2-7-26-48)58-34-13-19-40-64(58)71)46-54(45-52)72-65-41-20-14-35-59(65)69(49-27-8-3-9-28-49)60-36-15-21-42-66(60)72/h1-46H |
Clave InChI |
RQEQUKYMYSJUJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C6=CC(=CC(=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
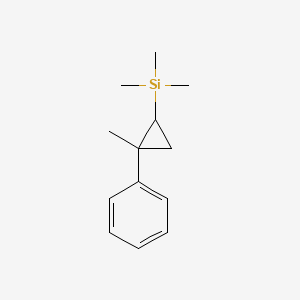
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
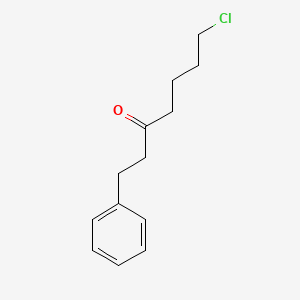
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
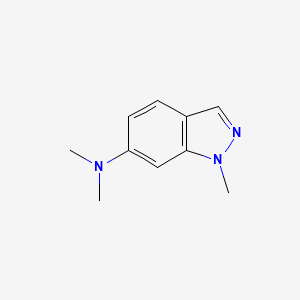
![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
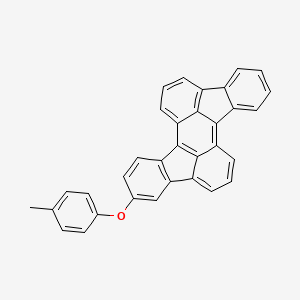
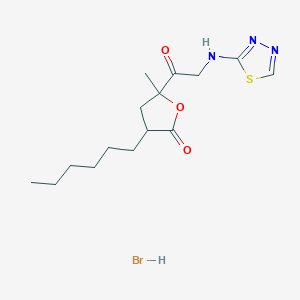
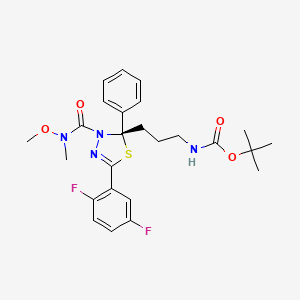
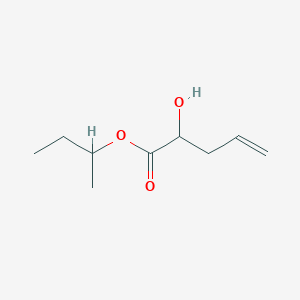
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
